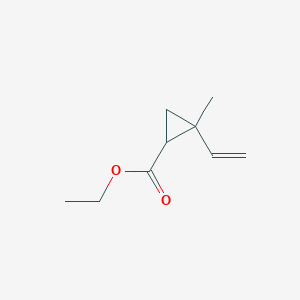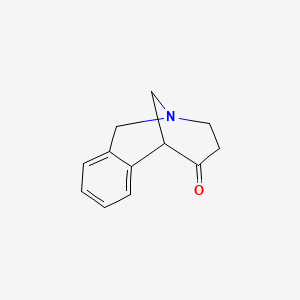
Phloretic acid, 3-alpha-tropanyl ester, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phloretic acid, 3-alpha-tropanyl ester, acetate is a chemical compound with the molecular formula C19H25NO4 and a molecular weight of 331.4061 . This compound is a derivative of phloretic acid, which is known for its phenolic structure and carboxylic acid functional group . The esterification of phloretic acid with 3-alpha-tropanyl and acetate groups results in this unique compound.
Métodos De Preparación
The synthesis of phloretic acid, 3-alpha-tropanyl ester, acetate involves the esterification of phloretic acid with 3-alpha-tropanyl alcohol and acetic acid. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of pure silica or other catalysts can enhance the reaction efficiency and reduce unwanted by-products .
Análisis De Reacciones Químicas
Phloretic acid, 3-alpha-tropanyl ester, acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Phloretic acid, 3-alpha-tropanyl ester, acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of phloretic acid, 3-alpha-tropanyl ester, acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phloretic acid and 3-alpha-tropanyl alcohol, which can then exert their effects on various biological systems. The phenolic structure of phloretic acid allows it to act as an antioxidant, scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Phloretic acid, 3-alpha-tropanyl ester, acetate can be compared with other similar compounds, such as:
Phloretic acid: The parent compound with a phenolic structure and carboxylic acid group.
3-alpha-tropanyl acetate: An ester derivative of tropanol with similar esterification properties.
Phenylpropanoic acids: A class of compounds with a benzene ring conjugated to a propanoic acid, which includes phloretic acid.
The uniqueness of this compound lies in its combined esterification of phloretic acid and 3-alpha-tropanyl groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
23035-93-0 |
|---|---|
Fórmula molecular |
C19H25NO4 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-acetyloxyphenyl)propanoate |
InChI |
InChI=1S/C19H25NO4/c1-13(21)23-17-8-3-14(4-9-17)5-10-19(22)24-18-11-15-6-7-16(12-18)20(15)2/h3-4,8-9,15-16,18H,5-7,10-12H2,1-2H3/t15-,16+,18? |
Clave InChI |
XOIONEZPIOPZKT-BYICEURKSA-N |
SMILES isomérico |
CC(=O)OC1=CC=C(C=C1)CCC(=O)OC2C[C@H]3CC[C@@H](C2)N3C |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)CCC(=O)OC2CC3CCC(C2)N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


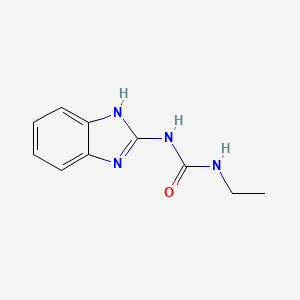
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)

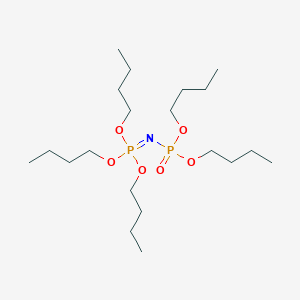
![S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine](/img/structure/B14714987.png)
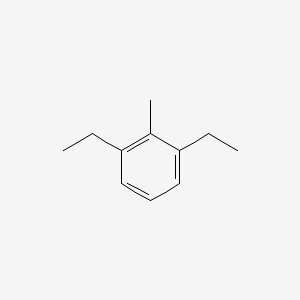
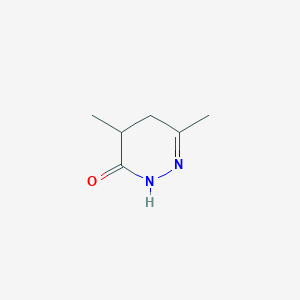
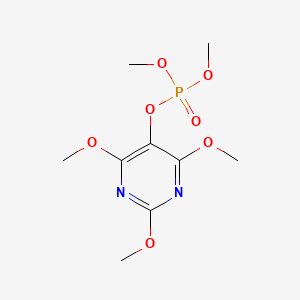
![3-Chloro-2-[chloro(difluoro)methyl]-3,3-difluoroprop-1-ene](/img/structure/B14715021.png)

